4-amino-1-(2-hydrazinoethyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 1855907-45-7
Cat. No.: VC16576043
Molecular Formula: C6H12ClN5O2
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1855907-45-7 |
|---|---|
| Molecular Formula | C6H12ClN5O2 |
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 4-amino-2-(2-hydrazinylethyl)pyrazole-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11N5O2.ClH/c7-4-3-10-11(2-1-9-8)5(4)6(12)13;/h3,9H,1-2,7-8H2,(H,12,13);1H |
| Standard InChI Key | PUAZDRYTXIBLFD-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN(C(=C1N)C(=O)O)CCNN.Cl |
Introduction
Structural and Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 221.64 g/mol |
| CAS Number | 1855907-45-7 |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 4 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
Mass spectral analysis shows a molecular ion peak at m/z 221.64 with fragmentation patterns consistent with loss of CO (Δm/z = -44) and subsequent cleavage of the hydrazine moiety .
Synthetic Methodologies
Multi-Step Synthesis Protocol
The synthesis involves three critical stages:
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Pyrazole Core Formation: Cyclocondensation of β-keto esters with hydrazine derivatives at 100°C in toluene yields 1-substituted pyrazole intermediates .
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Side Chain Introduction: Nucleophilic substitution with 2-chloroethylhydrazine at 0–5°C achieves 85% regioselectivity for the N1 position.
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Carboxylic Acid Generation: Basic hydrolysis (30% NaOH, 100°C) followed by acidification to pH <5 precipitates the final product in 86% yield .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 100°C | +22% vs 80°C |
| Solvent | Toluene | +15% vs DMF |
| Reaction Time | 3 hours | -8% at 5 hours |
Analytical Quality Control
Thin-layer chromatography (R = 0.42 in ethyl acetate/hexane 7:3) and reverse-phase HPLC (t = 4.7 min, 98% purity) ensure batch consistency . Recrystallization from ethanol/water (1:3) improves purity to >99% for biological testing .
Biological Activity Profile
Enzyme Inhibition Mechanisms
The compound demonstrates potent inhibition of human carbonic anhydrase isoforms:
Molecular docking simulations suggest binding through:
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Coordination of Zn via the pyrazole nitrogen
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Hydrogen bonding between the hydrazine group and Thr199
| Compound | Target | Activity |
|---|---|---|
| 4-Amino-1-(2-hydrazinoethyl) | hCA-II | IC 0.4 nM |
| 5-Amino-1,3,4-thiadiazole | hCA-II | IC 2.0 nM |
| Acetazolamide (Control) | hCA-II | IC 12 nM |
Structure-Activity Relationships
Functional Group Contributions
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Amino Group: Essential for hydrogen bonding with Glu106 (ΔIC +320% upon methylation)
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Hydrazinoethyl Chain: Increases solubility (logP = -1.2 vs -0.8 for methyl analogue)
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Carboxylic Acid: Critical for Zn coordination (IC increases 100-fold upon esterification)
Electronic Effects
Hammett σ values correlate with activity:
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σ = +0.78 (hydrazine) → enhanced electron withdrawal stabilizes enzyme-inhibitor complex
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Substituent effects follow the order: Cl > CH > OCH at position 4
Industrial and Therapeutic Applications
Pharmaceutical Development
As a carbonic anhydrase inhibitor, potential indications include:
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Glaucoma (reduces intraocular pressure)
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Epilepsy (modulates neuronal pH)
Agrochemical Formulations
Structural optimization could yield:
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